Mevalonic acid

Description

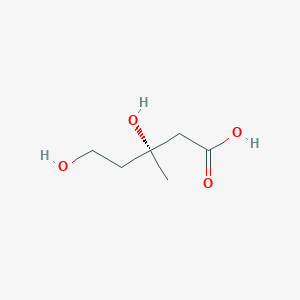

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314151 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

17817-88-8, 150-97-0 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 27 °C | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Mevalonic Acid in Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of mevalonic acid in the intricate biochemical cascade of cholesterol synthesis. As the committed step in this vital pathway, the synthesis of this compound represents a critical control point and a major target for therapeutic intervention, most notably by statin drugs. This document provides a comprehensive overview of the mevalonate (B85504) pathway, its regulatory mechanisms, quantitative data on key enzymatic reactions, and detailed experimental protocols for its study.

The Mevalonate Pathway: A Core Metabolic Route

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is an essential metabolic sequence present in all eukaryotes and some bacteria.[1] It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks for a vast array of isoprenoids.[1] These isoprenoids include cholesterol, steroid hormones, coenzyme Q10, and dolichols, highlighting the pathway's central role in cellular function.[2]

The synthesis of this compound is the rate-limiting step and the primary point of regulation for the entire cholesterol biosynthesis pathway.[1][2] The initial steps of the pathway, leading to the formation of mevalonate, are outlined below:

-

Condensation of Acetyl-CoA: The pathway begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase (thiolase).[2][3]

-

Formation of HMG-CoA: Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is mediated by HMG-CoA synthase.[2][4]

-

Synthesis of Mevalonate: The key regulatory step involves the reduction of HMG-CoA to mevalonate by the enzyme HMG-CoA reductase (HMGCR).[2][4] This reaction is NADPH-dependent and is the primary target of statin drugs.[1][5]

Following its synthesis, mevalonate is phosphorylated in two successive steps by mevalonate kinase and phosphomevalonate kinase, and then decarboxylated to yield IPP.[2] IPP can be isomerized to DMAPP, and these two five-carbon units are then sequentially condensed to form larger isoprenoid precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which ultimately lead to the synthesis of cholesterol and other non-sterol isoprenoids.[5]

Diagram of the Mevalonate Pathway

Caption: The eukaryotic mevalonate pathway leading to cholesterol synthesis.

Regulation of this compound Synthesis

The cellular levels of cholesterol are tightly regulated through a multi-tiered system that primarily targets the synthesis of this compound. This regulation occurs at the transcriptional, translational, and post-translational levels of HMG-CoA reductase.[4]

Transcriptional Regulation by SREBPs

The primary mechanism of transcriptional control is mediated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[6][7] When cellular cholesterol levels are low, SREBP-2, which is initially an inactive precursor protein residing in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus.[8] In the Golgi, it undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[8] This releases the N-terminal active domain of SREBP-2, which then translocates to the nucleus.[8] In the nucleus, it binds to Sterol Regulatory Elements (SREs) in the promoter regions of genes encoding HMG-CoA reductase and other enzymes of the cholesterol biosynthetic pathway, thereby upregulating their transcription.[6][9] Conversely, when cholesterol levels are high, the transport of the SREBP-2 precursor to the Golgi is blocked, leading to a decrease in the transcription of these genes.[7]

Diagram of SREBP-2 Pathway Activation

Caption: Regulation of cholesterol synthesis by the SREBP-2 pathway.

Post-Translational Regulation of HMG-CoA Reductase

HMG-CoA reductase is also subject to feedback inhibition and regulated degradation. The accumulation of certain sterol intermediates, such as lanosterol, and non-sterol isoprenoids like geranylgeranyl pyrophosphate, can accelerate the degradation of the HMGCR protein.[10][11] This process involves the binding of these molecules to the sterol-sensing domain of HMGCR, which promotes its ubiquitination and subsequent degradation by the proteasome.[10]

Quantitative Data

The following tables summarize key quantitative data related to the mevalonate pathway, providing a basis for kinetic modeling and inhibitor design.

Table 1: Kinetic Parameters of Human HMG-CoA Reductase

| Substrate | Km (μM) | Reference |

| HMG-CoA | 70 | [6] |

| NADPH | 21 | [6] |

Table 2: Inhibition Constants (Ki) of Statins for Human HMG-CoA Reductase

| Statin | Ki (nM) | Reference |

| Pravastatin | 2-250 | [6] |

| Fluvastatin | 2-250 | [6] |

| Cerivastatin | 2-250 | [6] |

| Atorvastatin | 2-250 | [6] |

| Rosuvastatin | 2-250 | [6] |

Table 3: Intracellular Concentrations of Mevalonate Pathway Intermediates in Saccharomyces cerevisiae

| Metabolite | Concentration (nmol/g dry weight) | Condition | Reference |

| Acetyl-CoA | ~10-40 | Glucose batch culture | [7] |

| Acetoacetyl-CoA | ~1-5 | Glucose batch culture | [7] |

| HMG-CoA | ~2-10 | Glucose batch culture | [7] |

Note: Intracellular concentrations can vary significantly depending on the organism, cell type, and metabolic state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mevalonate pathway and the effects of its modulators.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[4][12][13][14]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Test inhibitor (e.g., a statin) and vehicle control (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of HMG-CoA and NADPH in the assay buffer. Keep all reagents on ice.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

HMG-CoA Reductase Assay Buffer

-

NADPH solution

-

Test inhibitor or vehicle control

-

HMG-CoA reductase enzyme

-

-

Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute). The activity of HMG-CoA reductase is directly proportional to this rate. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Diagram of HMG-CoA Reductase Activity Assay Workflow

Caption: Experimental workflow for the HMG-CoA reductase activity assay.

Total Cholesterol Quantification Assay (Colorimetric/Fluorometric)

This assay quantifies total cholesterol (free cholesterol and cholesteryl esters) in biological samples.[1][5][15][16]

Materials:

-

Cholesterol Assay Buffer

-

Cholesterol Probe (e.g., a horseradish peroxidase substrate)

-

Enzyme Mix (containing cholesterol oxidase and cholesterol esterase)

-

Cholesterol Standard

-

Biological samples (e.g., cell lysates, serum)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Dilute samples with assay buffer.

-

Cells: Lyse cells and extract lipids. Evaporate the solvent and resuspend the lipid extract in the assay buffer.

-

-

Standard Curve Preparation: Prepare a series of cholesterol standards of known concentrations in the assay buffer.

-

Reaction Setup: Add the standards and samples to the wells of the 96-well plate.

-

Reaction Mix Preparation: Prepare a reaction mix containing the Cholesterol Probe and the Enzyme Mix in the assay buffer.

-

Assay: Add the reaction mix to each well, mix, and incubate at 37°C for 30-60 minutes, protected from light.

-

Measurement:

-

Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).

-

-

Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the cholesterol concentration in the samples.

Analysis of SREBP-2 Activation by Western Blot

This protocol details the detection of the precursor and mature forms of SREBP-2 to assess its activation state.[17]

Materials:

-

Cell culture reagents

-

Treatment compounds (e.g., statins, 25-hydroxycholesterol)

-

Ice-cold PBS

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SREBP-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with compounds of interest for the desired duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis: Acquire the image using a chemiluminescence imaging system. Quantify the band intensities for the precursor and mature forms of SREBP-2. An increase in the mature form relative to the precursor form indicates SREBP-2 activation.

Conclusion

This compound is the cornerstone of cholesterol biosynthesis, and its synthesis is the focal point of a complex and tightly regulated network. Understanding the intricacies of the mevalonate pathway, its enzymatic kinetics, and its regulatory mechanisms is paramount for researchers in metabolic diseases and drug development professionals seeking to modulate cholesterol levels and related cellular processes. The experimental protocols provided herein offer robust methods for investigating this critical pathway and for the discovery and characterization of novel therapeutic agents.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. assaygenie.com [assaygenie.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of acyl CoA ester intermediates of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase | MDPI [mdpi.com]

- 11. Solid-Phase Synthesis of C-Terminal Peptide Libraries for Studying the Specificity of Enzymatic Protein Prenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. interchim.fr [interchim.fr]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mevalonic Acid Pathway: Steps, Enzymes, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mevalonic acid (MVA) pathway, a critical metabolic route for the biosynthesis of isoprenoids and sterols. The document details the sequential enzymatic steps, the key enzymes involved, and their regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the analysis of this pathway, intended to support research and drug development efforts targeting this vital cellular process.

Core Pathway Steps and Enzymes

The this compound pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the precursors for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] The pathway is classically divided into an upper and a lower section.

Upper this compound Pathway: From Acetyl-CoA to Mevalonate (B85504)

The initial steps of the pathway occur in the cytosol and involve the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[1][2]

-

Step 1: Acetoacetyl-CoA Formation

-

Enzyme: Acetoacetyl-CoA thiolase (Thiolase)

-

Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[3]

-

Cofactor: Coenzyme A (CoA) is released.

-

-

Step 2: HMG-CoA Synthesis

-

Step 3: Mevalonate Formation

-

Enzyme: HMG-CoA reductase (HMGCR)

-

Cofactor: This reaction consumes two molecules of NADPH.[5]

-

Regulation: This is the rate-limiting step of the mevalonate pathway and is subject to extensive regulation, including feedback inhibition by cholesterol and other sterols, and hormonal control.[3][5] It is the primary target of statin drugs.[2][6]

-

Lower this compound Pathway: From Mevalonate to IPP and DMAPP

The lower part of the pathway involves the phosphorylation and subsequent decarboxylation of mevalonate to yield the final five-carbon isoprenoid precursors.[1]

-

Step 4: Mevalonate Phosphorylation

-

Enzyme: Mevalonate kinase (MVK)

-

Reaction: Mevalonate is phosphorylated at the 5-hydroxyl group to form mevalonate-5-phosphate.[7]

-

Cofactor: Requires ATP.

-

-

Step 5: Phosphomevalonate Phosphorylation

-

Enzyme: Phosphomevalonate kinase (PMVK)

-

Reaction: Mevalonate-5-phosphate is further phosphorylated to yield mevalonate-5-pyrophosphate.[7]

-

Cofactor: Requires ATP.

-

-

Step 6: Decarboxylation to IPP

-

Enzyme: Mevalonate-5-pyrophosphate decarboxylase (MVD)

-

Reaction: Mevalonate-5-pyrophosphate is decarboxylated and dephosphorylated to produce isopentenyl pyrophosphate (IPP).[7]

-

Cofactor: Requires ATP.

-

-

Step 7: Isomerization of IPP to DMAPP

-

Enzyme: Isopentenyl pyrophosphate isomerase (IDI)

-

Reaction: IPP is isomerized to its more reactive electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

-

Note: This reversible reaction provides the two distinct five-carbon units required for downstream isoprenoid synthesis.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the this compound pathway. These values can vary depending on the organism and experimental conditions.

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Inhibitor(s) | Ki (µM) |

| HMG-CoA Reductase (Human) | HMG-CoA | 4 | 11.7 | Atorvastatin, Simvastatin, Pravastatin | 0.008, 0.001, 0.01 |

| Mevalonate Kinase (Human) | This compound | 130 | Not specified | Farnesyl pyrophosphate (FPP) | 0.1 - 10 |

| ATP | 330 | Geranylgeranyl pyrophosphate (GGPP) | Not specified | ||

| Mevalonate Kinase (S. aureus) | ATP | Not specified | Not specified | Farnesyl pyrophosphate (FPP) | 46 |

| Farnesyl thiopyrophosphate (FSPP) | 45 |

Note: Data is compiled from various sources and may not be directly comparable across different studies and organisms. Further details can be found in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric measurement of NADPH consumption.[2]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[2]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

-

HMG-CoA Reductase enzyme preparation

-

HMG-CoA substrate solution

-

NADPH solution

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation:

-

Assay Setup (per well):

-

Add 170 µL of HMG-CoA Reductase Assay Buffer to each well.

-

Add 10 µL of NADPH solution.

-

Add 10 µL of HMG-CoA Reductase enzyme solution.

-

Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

-

-

Initiate Reaction:

-

Add 10 µL of HMG-CoA substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

-

Inhibitor Screening:

-

To screen for inhibitors, add the test compound at various concentrations to the wells before adding the HMG-CoA substrate.[4]

-

Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., pravastatin) as controls.[7]

-

Calculate the percent inhibition relative to the vehicle control.

Mevalonate Kinase Activity Assay (Coupled Spectrophotometric)

This protocol utilizes a coupled enzyme system to measure MVK activity by monitoring NADH consumption.[3]

Principle: The ADP produced by the mevalonate kinase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT)

-

Mevalonate Kinase enzyme preparation

-

(R,S)-Mevalonic acid solution

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reaction Mixture Preparation (per well):

-

Prepare a master mix containing Assay Buffer, PEP, NADH, PK, and LDH.

-

-

Assay Setup (per well):

-

Add 180 µL of the reaction mixture to each well.

-

Add 10 µL of Mevalonate Kinase enzyme solution.

-

Incubate at 30°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of a solution containing both this compound and ATP to start the reaction.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm in a kinetic mode at 30°C for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve.

-

The activity of mevalonate kinase is directly proportional to this rate.

-

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of multiple pathway intermediates.[5][8]

Principle: Cellular metabolites are extracted and separated by liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns.

General Workflow:

-

Sample Preparation:

-

Quench cellular metabolism rapidly (e.g., by using cold methanol).

-

Extract metabolites using a suitable solvent system (e.g., methanol/water).

-

Include internal standards (e.g., isotopically labeled versions of the analytes) for accurate quantification.

-

-

LC Separation:

-

Use a column with appropriate chemistry for separating polar, phosphorylated intermediates (e.g., a HILIC or ion-pair chromatography column).

-

Develop a gradient elution method to achieve good separation of the target analytes.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for phosphorylated intermediates.

-

Optimize MS parameters (e.g., collision energy) for each analyte to achieve sensitive and specific detection using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Quantify the analytes by comparing their peak areas to those of the internal standards and a standard curve.

-

Metabolic Flux Analysis using 13C Isotopic Labeling

This advanced technique allows for the quantitative analysis of carbon flow through the mevalonate pathway.[9]

Principle: Cells are cultured with a 13C-labeled substrate (e.g., [13C]-glucose). The incorporation of 13C into the intermediates and final products of the mevalonate pathway is measured by mass spectrometry or NMR. The resulting labeling patterns are then used in computational models to calculate the metabolic fluxes through the pathway.[9]

Experimental Workflow:

-

Isotopic Labeling:

-

Culture cells in a medium containing a known 13C-labeled substrate.

-

Harvest cells at different time points to monitor the dynamics of label incorporation.

-

-

Metabolite Extraction and Analysis:

-

Extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of key intermediates (e.g., acetyl-CoA, mevalonate, IPP) and downstream products using GC-MS, LC-MS/MS, or NMR.

-

-

Metabolic Flux Calculation:

-

Use specialized software to fit the experimental labeling data to a metabolic model of the mevalonate pathway.

-

The software calculates the flux values that best explain the observed labeling patterns.

-

Mandatory Visualizations

This compound Pathway Diagram

Caption: Overview of the this compound Pathway Steps and Enzymes.

Experimental Workflow for HMG-CoA Reductase Activity Assay

Caption: Workflow for the HMG-CoA Reductase Colorimetric Assay.

Logical Relationship of Mevalonate Pathway Regulation

Caption: Key Feedback Regulation loops in the this compound Pathway.

References

- 1. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Cellular Metabolism: A Technical Guide to the Biological Functions of Mevalonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mevalonate (B85504) (MVA) pathway is a highly conserved and essential metabolic cascade responsible for the synthesis of a diverse array of biologically crucial molecules derived from mevalonic acid. While historically recognized for its central role in cholesterol biosynthesis, the functional repertoire of this compound derivatives extends far beyond steroidogenesis, encompassing vital roles in protein modification, cell signaling, and energy production. Dysregulation of this pathway is implicated in a range of pathologies, including cancer and inflammatory diseases, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core biological functions of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Biological Functions of this compound Derivatives

The MVA pathway commences with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase (HMGCR).[1] Mevalonate is subsequently converted into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These fundamental units are the precursors for a wide variety of isoprenoids, each with distinct and critical cellular functions.

Cholesterol and Steroid Hormone Synthesis

A primary fate of IPP and DMAPP is their condensation to form farnesyl pyrophosphate (FPP), a precursor for the synthesis of cholesterol.[2] Cholesterol is an indispensable component of cellular membranes, modulating their fluidity and function.[3] It also serves as the precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones, which regulate a vast array of physiological processes.[3]

Protein Prenylation: Anchoring Signaling Proteins

Non-sterol isoprenoids, primarily FPP (a 15-carbon isoprenoid) and geranylgeranyl pyrophosphate (GGPP; a 20-carbon isoprenoid), are crucial for a post-translational modification known as protein prenylation.[4] This process involves the covalent attachment of these lipid moieties to cysteine residues at or near the C-terminus of proteins, a reaction catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[4][5] Prenylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes and enabling their participation in protein-protein interactions.[4][6] Key prenylated proteins include the Ras and Rho families of small GTPases, which are central to signal transduction pathways controlling cell proliferation, differentiation, and survival.[4][5]

Synthesis of Dolichol and Protein Glycosylation

FPP is also a precursor for the synthesis of dolichol, a long-chain polyisoprenoid. Dolichol phosphate (B84403) is an essential carrier of oligosaccharides in the endoplasmic reticulum, playing a critical role in the N-linked glycosylation of proteins.[7] Proper protein glycosylation is vital for protein folding, stability, and function.

Ubiquinone (Coenzyme Q10) and Electron Transport

The MVA pathway is responsible for synthesizing the isoprenoid tail of ubiquinone (Coenzyme Q10), a critical component of the electron transport chain in mitochondria.[7][8] Ubiquinone functions as an electron carrier, facilitating the process of oxidative phosphorylation and cellular energy (ATP) production.[8]

Heme A Synthesis

Derivatives of the mevalonate pathway are also involved in the synthesis of Heme A, a specific type of heme molecule that is a crucial component of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.[7]

Mevalonate Pathway in Disease

Dysregulation of the mevalonate pathway is a hallmark of several diseases, most notably cancer and inflammatory disorders.

Cancer

Numerous studies have demonstrated that the MVA pathway is frequently upregulated in various cancers, including breast, prostate, pancreatic, and liver cancers.[9][10] This heightened activity provides cancer cells with the necessary building blocks for rapid proliferation and survival. Increased cholesterol synthesis supports membrane formation in rapidly dividing cells, while the enhanced prenylation of oncoproteins like Ras and Rho promotes their oncogenic signaling activities.[10][11] This dependency on the MVA pathway makes it a prime target for anti-cancer therapies, with statins (HMGCR inhibitors) showing promise in preclinical and some clinical studies.[9][12]

Inflammation

The mevalonate pathway plays a complex role in regulating inflammation.[13] The synthesis of isoprenoids is crucial for the function of small GTPases that are involved in inflammatory signaling.[14] For instance, deficiencies in the mevalonate kinase (MVK) enzyme lead to a rare autoinflammatory disease known as Mevalonate Kinase Deficiency (MKD), characterized by recurrent inflammatory episodes.[14] This is thought to be due to a shortage of GGPP, leading to the activation of the pyrin inflammasome and subsequent production of the pro-inflammatory cytokine IL-1β.[15][16] Conversely, inhibitors of the MVA pathway, such as statins, have been shown to possess anti-inflammatory properties.[17]

Quantitative Data

The following tables summarize key quantitative data related to the biological functions and inhibition of the mevalonate pathway.

Table 1: Michaelis-Menten Constants (Km) of Key Mevalonate Pathway Enzymes

| Enzyme | Substrate | Km (µM) | Organism/Source |

| HMG-CoA Reductase | HMG-CoA | 4 | Rat Liver |

| HMG-CoA Reductase | NADPH | 37 | Rat Liver |

| Farnesyltransferase | Farnesyl Pyrophosphate | 0.5 | Rat Brain |

| Farnesyltransferase | Ras-CVLS | 0.25 | Rat Brain |

| Geranylgeranyltransferase I | Geranylgeranyl Pyrophosphate | 0.8 | Bovine Brain |

| Geranylgeranyltransferase I | Dansyl-GCVLL | 5 | Bovine Brain |

Data compiled from various biochemical studies. Actual values may vary depending on experimental conditions.

Table 2: IC50 Values of Statins on Cancer Cell Proliferation

| Statin | Cancer Cell Line | IC50 (µM) |

| Simvastatin | PC-3 (Prostate) | 5.2 |

| Simvastatin | MCF-7 (Breast) | 7.8 |

| Atorvastatin | HepG2 (Liver) | 12.5 |

| Atorvastatin | A549 (Lung) | 15.1 |

| Lovastatin | HCT116 (Colon) | 10.3 |

These values are indicative and can vary significantly based on the specific cell line and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of this compound derivatives.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[18][19]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

-

NADPH solution (e.g., 10 mM in assay buffer)

-

HMG-CoA solution (e.g., 5 mM in water)

-

Purified HMG-CoA Reductase enzyme or cell/tissue lysate

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction master mix containing the assay buffer and NADPH to a final concentration of 200 µM.

-

Add 180 µL of the master mix to each well of the microplate.

-

Add 10 µL of the enzyme preparation (or buffer for blank) to the appropriate wells.

-

Incubate the plate at 37°C for 5 minutes to pre-warm the reaction.

-

Initiate the reaction by adding 10 µL of the HMG-CoA solution to a final concentration of 250 µM.

-

Immediately start kinetic measurements of absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Calculate the rate of NADPH oxidation from the linear portion of the curve (ΔA340/min).

-

Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Protein Farnesyltransferase (FTase) Assay (In Vitro)

This protocol describes a non-radioactive method to measure FTase activity using a fluorescently labeled peptide substrate.

Materials:

-

FTase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

-

Farnesyl Pyrophosphate (FPP) solution (e.g., 1 mM in assay buffer)

-

Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Purified Farnesyltransferase enzyme

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in the wells of the microplate containing FTase assay buffer, FPP (final concentration 10 µM), and the fluorescent peptide substrate (final concentration 5 µM).

-

Add the purified FTase enzyme to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label. The increase in fluorescence upon farnesylation can be correlated to enzyme activity.

Total Cholesterol Quantification Assay (Colorimetric/Fluorometric)

This assay quantifies total cholesterol (free cholesterol and cholesteryl esters) in biological samples.[5][20][21][22][23]

Materials:

-

Cholesterol Assay Buffer

-

Cholesterol Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Cholesterol Oxidase

-

Cholesterol Esterase

-

Cholesterol Standard

-

Cell or tissue lysates, serum, or plasma samples

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Prepare a Cholesterol Reaction Mix containing the assay buffer, cholesterol probe, HRP, cholesterol oxidase, and cholesterol esterase.

-

Add 50 µL of each standard and sample to separate wells of the microplate.

-

Add 50 µL of the Cholesterol Reaction Mix to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the absorbance at ~570 nm (colorimetric) or fluorescence at Ex/Em = ~535/590 nm (fluorometric).

-

Calculate the cholesterol concentration in the samples by comparing their readings to the standard curve.

Mandatory Visualizations

Signaling Pathways

Caption: The Mevalonate Pathway and its major derivatives.

Caption: Regulation of the Mevalonate Pathway by SREBP.

Caption: Protein Prenylation and its role in signal transduction.

Experimental Workflows

Caption: Experimental workflow for HMG-CoA Reductase activity assay.

Conclusion

The this compound pathway represents a central hub of cellular metabolism, producing a remarkable diversity of molecules with indispensable biological functions. From maintaining membrane integrity and regulating gene expression to controlling vital signaling cascades, the derivatives of this compound are integral to cellular homeostasis. The profound implications of this pathway's dysregulation in diseases such as cancer and inflammatory disorders underscore its significance as a therapeutic target. This technical guide provides a foundational resource for professionals in the field, offering a comprehensive overview, actionable experimental protocols, and clear visual aids to facilitate further research and drug development efforts aimed at modulating this critical metabolic pathway.

References

- 1. Determining changes in prenylation through mass cytometry single-cell analysis - American Chemical Society [acs.digitellinc.com]

- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Assay for Rab geranylgeranyltransferase using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. assaygenie.com [assaygenie.com]

- 23. interchim.fr [interchim.fr]

Mevalonic Acid: The Cornerstone of Isoprenoid Biosynthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade essential for the synthesis of a vast and diverse group of biomolecules known as isoprenoids.[1][2] These compounds, numbering over 30,000, are vital for numerous cellular functions, ranging from the maintenance of membrane integrity to signal transduction and hormonal regulation.[1] This technical guide provides an in-depth exploration of mevalonic acid's central role as the precursor to all isoprenoids, detailing the biochemical pathway, its key enzymatic players, regulatory mechanisms, and its significance as a target for drug development. Furthermore, this document outlines key experimental protocols for studying the pathway and presents quantitative data in a structured format.

The Mevalonate Pathway: A Step-by-Step Overview

The MVA pathway is a series of enzymatic reactions that convert the simple two-carbon unit, acetyl-CoA, into the five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In eukaryotes, this pathway primarily occurs in the cytosol and peroxisomes.[2] The pathway can be conceptually divided into an upper and a lower section.

Upper Mevalonate Pathway: From Acetyl-CoA to Mevalonate

The initial steps of the pathway establish the carbon backbone of this compound.[1]

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by acetoacetyl-CoA thiolase .[2][3]

-

Formation of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by HMG-CoA synthase .[2][4]

-

Reduction of HMG-CoA to Mevalonate: HMG-CoA is then reduced to (R)-mevalonate by the enzyme HMG-CoA reductase (HMGR) . This is the rate-limiting and most highly regulated step in the entire pathway, consuming two molecules of NADPH.[1][4] The central role of HMGR makes it a major target for pharmaceuticals, most notably the statin class of cholesterol-lowering drugs.[1][2]

Lower Mevalonate Pathway: From Mevalonate to IPP and DMAPP

The lower pathway involves a series of ATP-dependent phosphorylation and decarboxylation reactions.[1][3]

-

Phosphorylation of Mevalonate: Mevalonate is first phosphorylated at the 5-hydroxyl group by mevalonate kinase (MVK) to produce mevalonate-5-phosphate.[1][4]

-

Second Phosphorylation: Mevalonate-5-phosphate is further phosphorylated by phosphomevalonate kinase (PMVK) to yield mevalonate-5-pyrophosphate.[1][4]

-

Decarboxylation: Mevalonate-5-pyrophosphate decarboxylase (MVD) catalyzes the final step, an ATP-dependent decarboxylation, to form isopentenyl pyrophosphate (IPP).[1][4]

-

Isomerization: Finally, isopentenyl pyrophosphate isomerase (IDI) reversibly converts IPP to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).[5][6]

The following diagram illustrates the eukaryotic mevalonate pathway.

From Building Blocks to Functional Molecules: Isoprenoid Synthesis

IPP and DMAPP are the universal five-carbon precursors for all isoprenoids.[7] Through sequential head-to-tail condensations catalyzed by prenyltransferases, these building blocks are assembled into longer-chain isoprenoid precursors:

-

Geranyl pyrophosphate (GPP) (C10)

-

Farnesyl pyrophosphate (FPP) (C15)

-

Geranylgeranyl pyrophosphate (GGPP) (C20)

These linear pyrophosphates are then modified by a vast array of enzymes (e.g., terpene synthases, cyclases) to generate the final diverse structures of isoprenoids, which include sterols (like cholesterol), quinones (coenzyme Q10), dolichols, and carotenoids.[2][4][8]

Quantitative Data Summary

The enzymes of the mevalonate pathway are critical for its function. The table below summarizes these key enzymes and their roles.

| Table 1: Key Enzymes of the Eukaryotic Mevalonate Pathway | |

| Enzyme | Function |

| Acetoacetyl-CoA thiolase (ACAT) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[4] |

| HMG-CoA synthase (HMGS) | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA.[4] |

| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate; the rate-limiting enzyme of the pathway.[1][4] |

| Mevalonate kinase (MVK) | Phosphorylates mevalonate to mevalonate-5-phosphate.[1][4] |

| Phosphomevalonate kinase (PMVK) | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate.[1][4] |

| Mevalonate-5-pyrophosphate decarboxylase (MVD) | Decarboxylates mevalonate-5-pyrophosphate to isopentenyl pyrophosphate (IPP).[1][4] |

| Isopentenyl pyrophosphate isomerase (IDI) | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).[6] |

Regulation of the Mevalonate Pathway

To maintain cellular homeostasis, the MVA pathway is tightly regulated at multiple levels, primarily focused on the rate-limiting enzyme, HMG-CoA reductase.[2]

-

Transcriptional Control: The expression of the gene encoding HMGR is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and move to the nucleus, upregulating the transcription of HMGR and other genes involved in cholesterol synthesis.[1][9]

-

Post-Translational Modification: The activity of HMG-CoA reductase is regulated by phosphorylation. For example, AMP-activated protein kinase (AMPK) can phosphorylate and inhibit HMGR in response to low cellular energy status.[9]

-

Enzyme Degradation: The rate of HMGR degradation is also regulated. High levels of sterols and certain mevalonate-derived metabolites accelerate the ubiquitination and subsequent proteasomal degradation of the HMGR protein.[1]

-

Feedback Inhibition: Downstream products of the pathway, such as farnesyl pyrophosphate, can allosterically inhibit enzymes like mevalonate kinase, providing another layer of control.[10]

Relevance in Drug Development

The central role of the mevalonate pathway in cholesterol biosynthesis has made it a prime target for drug development, particularly for cardiovascular diseases.[2]

-

Statins: This class of drugs are competitive inhibitors of HMG-CoA reductase. By blocking this rate-limiting step, statins effectively reduce the endogenous production of cholesterol.[1][2]

-

Cancer Therapeutics: The MVA pathway is crucial for producing isoprenoids like FPP and GGPP, which are required for the post-translational modification (prenylation) of small GTPases such as Ras and Rho.[2] These proteins are often implicated in cancer cell proliferation, survival, and metastasis. Therefore, inhibiting the MVA pathway is a promising strategy for anticancer therapies.[11]

Experimental Protocols

Studying the mevalonate pathway requires robust methodologies for measuring enzyme activity and quantifying key metabolites.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[12]

Principle: HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH

The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing DTT)

-

Purified HMG-CoA Reductase enzyme or cell/tissue lysate

-

HMG-CoA substrate solution

-

NADPH solution

-

Inhibitor (e.g., Atorvastatin, Pravastatin) for control experiments

-

96-well UV-transparent plate or quartz cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm, maintained at 37°C

Procedure:

-

Reagent Preparation: Prepare all reagents as per manufacturer instructions or established lab protocols. Pre-warm the assay buffer to 37°C.[12][13] Keep enzyme and substrate solutions on ice.[12][13]

-

Assay Setup: In a 96-well plate, prepare wells for the enzyme activity sample, a no-enzyme background control, and an inhibitor control.

-

Sample Well: Add assay buffer, the sample containing HMG-CoA reductase, and NADPH solution.

-

Background Control Well: Add assay buffer and NADPH solution (no enzyme).

-

Inhibitor Control Well: Add assay buffer, HMG-CoA reductase, a known inhibitor, and NADPH solution.

-

-

Initiate Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode. Record readings every 20-30 seconds for 5-10 minutes.[14]

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for each well.

-

Subtract the rate of the background control from the sample and inhibitor control rates.

-

Calculate the specific activity using the Beer-Lambert law, accounting for the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[15] The reaction consumes two molecules of NADPH per molecule of HMG-CoA.[14][15]

-

For inhibitor screening, calculate the percent inhibition relative to the uninhibited enzyme activity.

-

Quantification of this compound and Isoprenoids by LC-MS/MS or GC-MS

Mass spectrometry coupled with chromatography is the gold standard for the sensitive and specific quantification of this compound and other isoprenoid pathway intermediates.

Principle: Metabolites are extracted from a biological matrix, separated by chromatography (liquid or gas), ionized, and detected by a mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.

General Methodology (LC-MS/MS Example):

-

Sample Preparation:

-

Quenching: Rapidly halt metabolic activity, often by flash-freezing samples in liquid nitrogen.[16]

-

Extraction: Extract metabolites using a cold organic solvent mixture (e.g., isopropanol/water or methanol/chloroform/water).[16] For urinary this compound, an initial step involves acidification to form the lactone, followed by liquid-liquid extraction with a solvent like ethyl acetate.[17][18]

-

Derivatization (for GC-MS): For volatile analysis by GC-MS, non-volatile isoprenoids are often derivatized (e.g., silylation) to increase their volatility.[19]

-

-

Chromatographic Separation:

-

LC: Use a reversed-phase column (e.g., C18) to separate the metabolites based on their hydrophobicity. A gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile (B52724) or methanol) is typically used.

-

GC: A capillary column (e.g., DB-5ms) is used to separate volatile compounds based on their boiling points and interactions with the stationary phase.[19]

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

-

Analysis: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for the target analyte and monitoring for a specific product ion after fragmentation, which provides high specificity and sensitivity.

-

-

Quantification:

-

Generate a standard curve using authentic standards of the analytes of interest.

-

Quantify the metabolites in the biological samples by comparing their peak areas to the standard curve. The use of stable isotope-labeled internal standards is highly recommended to correct for variations in extraction efficiency and matrix effects.

-

Conclusion

This compound is a pivotal molecule, standing at the crossroads of central carbon metabolism and the intricate biosynthesis of thousands of essential isoprenoids. The mevalonate pathway, with its tightly regulated, rate-limiting enzyme HMG-CoA reductase, represents a critical control point for cellular growth, signaling, and homeostasis. This central role has rendered it an exceptionally valuable target for therapeutic intervention in a range of diseases, from cardiovascular conditions to cancer. A thorough understanding of this pathway, facilitated by the robust experimental methods detailed herein, is indispensable for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism and develop next-generation therapeutics.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 3. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and this compound pathways [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. The mevalonate synthesis pathway as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. abcam.cn [abcam.cn]

- 15. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of urinary this compound as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]

The Dawn of an Essential Pathway: An In-depth Technical Guide to the Early Experiments in Mevalonic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational experiments that first illuminated the biosynthetic pathway of mevalonic acid (MVA), a pivotal molecule in the synthesis of cholesterol, steroids, and a vast array of other essential isoprenoids. By examining the meticulous work of early researchers, we gain a deeper appreciation for the experimental designs and analytical techniques that paved the way for our current understanding and the development of critical therapeutics such as statins. This document provides a detailed look at the core methodologies, quantitative data from seminal studies, and the logical frameworks that emerged from this pioneering research.

The Groundbreaking Discovery: Conversion of HMG-CoA to this compound

A cornerstone in the elucidation of the mevalonate (B85504) pathway was the demonstration of the direct enzymatic conversion of β-hydroxy-β-methylglutaryl coenzyme A (HMG-CoA) to this compound. A 1959 study by Ferguson, Durr, and Rudney provided crucial evidence for this reaction in yeast extracts.[1][2] Their work established HMG-CoA as the immediate precursor to mevalonate, a critical link in the biosynthetic chain from acetate.

Experimental Protocol: Enzymatic Synthesis of this compound from HMG-CoA

The following protocol is a detailed reconstruction of the methodology employed in the early experiments to demonstrate the synthesis of this compound.

Objective: To demonstrate the enzymatic conversion of radiolabeled HMG-CoA to this compound using a yeast enzyme preparation.

Materials:

-

Enzyme Source: Fresh baker's yeast. A crude toluene (B28343) lysate of the yeast cells served as the enzyme preparation.[2]

-

Substrate: Synthetically prepared HMG-C'4-CoA (β-hydroxy-β-methyl-glutaryl-1-C'4-coenzyme A) with a specific activity of 480,000 counts per minute (cpm) per micromole (µmole).[2]

-

Cofactor Generating System:

-

Triphosphopyridine nucleotide (TPN, now known as NADP+).

-

Glucose-6-phosphate.

-

This system generates reduced triphosphopyridine nucleotide (TPNH, now known as NADPH), which was found to be essential for the conversion.[2]

-

-

Buffers and Reagents:

-

Potassium phosphate (B84403) buffer, pH 7.6.[2]

-

Nicotinamide.[2]

-

Non-radioactive this compound (MVA) for use as a "trapping pool."[2]

-

Dibenzylethylenediamine for precipitation and crystallization of this compound.

-

-

Incubation Conditions:

Procedure:

-

Preparation of Yeast Enzyme Extract:

-

Reaction Mixture Assembly:

-

In a reaction vessel, the following components were combined:

-

Yeast protein extract (e.g., 120 mg).[2]

-

Potassium phosphate buffer (e.g., 300 µmoles, pH 7.6).[2]

-

Nicotinamide (e.g., 100 µmoles).[2]

-

A non-radioactive this compound "trapping pool" (e.g., 100 µmoles) was added to aid in the isolation of the final product.[2]

-

The TPNH generating system, consisting of TPN and glucose-6-phosphate.[2]

-

The reaction was initiated by the addition of HMG-C'4-CoA (e.g., 0.05 µmole, 50,000 cpm).[2]

-

-

-

Incubation:

-

The reaction mixture was incubated at 20-23°C for a period of 30 to 60 minutes.[2]

-

-

Isolation and Quantification of this compound-C'4:

-

The reaction was terminated, and the this compound was isolated.

-

A key step in the purification was the precipitation of this compound as its dibenzylethylenediamine salt.

-

The precipitated salt was then recrystallized to a constant specific activity to ensure the purity of the isolated, radiolabeled this compound.[1]

-

The radioactivity of the purified mevalonate-C'4 was measured to determine the extent of conversion.

-

Quantitative Data from Early HMG-CoA to Mevalonate Conversion Experiments

The following table summarizes the key quantitative findings from the foundational experiments by Ferguson, Durr, and Rudney.

| Parameter | Value | Reference |

| Substrate | HMG-C'4-CoA | [2] |

| Enzyme Source | Yeast Extract | [2] |

| Cofactor Requirement | TPNH (NADPH) | [2] |

| Conversion of HMG-CoA to Mevalonate | 40-60% | [2] |

| Specific Activity of HMG-C'4-CoA | 480,000 cpm/µmole | [2] |

Elucidating the Pathway: From Acetate to Mevalonate

The discovery of the HMG-CoA to mevalonate conversion was a critical piece of a larger puzzle. Early researchers hypothesized a pathway starting from the simple two-carbon unit, acetate. The proposed sequence of reactions was:

Acetate → Acetyl-CoA → Acetoacetyl-CoA → HMG-CoA → this compound

Experiments were designed to test this proposed pathway by examining the incorporation of radiolabeled precursors and the requirement for specific cofactors.

Experimental Workflow: Tracing the Path from Acetate

The logical flow of these early experiments can be visualized as follows:

Caption: Experimental workflow for tracing the mevalonate biosynthesis pathway.

The this compound Biosynthesis Pathway and Early Insights into its Regulation

The culmination of these early experiments led to the establishment of the upper mevalonate pathway. The initial discoveries also provided the first clues into the regulation of this critical metabolic route.

The Biosynthetic Pathway

The following diagram illustrates the core steps of the this compound biosynthesis pathway as understood from these early studies.

Caption: The upper this compound biosynthetic pathway.

Early Concepts of Regulation: Feedback Inhibition

Even in the early stages of research into cholesterol biosynthesis, the concept of feedback regulation was emerging. It was observed that the end product of the pathway, cholesterol, could inhibit its own synthesis. This feedback was later found to be a complex process, but the initial hypothesis centered on the regulation of the early steps of the pathway. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, was identified as a key regulatory point.

The logical relationship of this early concept of feedback inhibition is depicted below.

Caption: Early concept of feedback inhibition of HMG-CoA reductase by cholesterol.

Conclusion

The early experiments on this compound biosynthesis, characterized by the innovative use of radiolabeling and meticulous biochemical analysis, laid a robust foundation for decades of research to come. The work of pioneers like Ferguson, Durr, and Rudney not only delineated a fundamental metabolic pathway but also provided the first glimpses into its regulation. This in-depth guide serves as a testament to their foundational work and as a valuable resource for contemporary scientists seeking to understand the historical context of the mevalonate pathway and its continued relevance in drug development and biomedical research.

References

An In-depth Technical Guide on the Role of Mevalonic Acid in Steroid Hormone Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade in eukaryotes, serving as the sole route for the biosynthesis of isoprenoids and sterols.[1] Its central role extends to the production of cholesterol, a fundamental component of cell membranes and the essential precursor for all steroid hormones.[2][3] Steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones, are vital signaling molecules that regulate a vast array of physiological processes, from metabolism and stress responses to reproduction and immune function.[3][4] Consequently, understanding the intricate regulation and enzymatic steps of the mevalonate pathway is paramount for researchers in endocrinology, metabolic diseases, and drug development.

This technical guide provides a comprehensive overview of the mevalonic acid pathway and its direct linkage to steroid hormone production. It details the enzymatic reactions, regulatory mechanisms, and key intermediates involved. Furthermore, this guide presents detailed experimental protocols for studying this pathway and quantitative data on enzyme kinetics and steroid hormone production to serve as a valuable resource for laboratory research.

The this compound Pathway: From Acetyl-CoA to Cholesterol

The synthesis of cholesterol from acetyl-CoA is a multi-step process that can be broadly divided into the upper and lower mevalonate pathway, followed by the conversion of isoprenoid units into squalene (B77637) and finally cholesterol.

The Upper Mevalonate Pathway

The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (thiolase).[5] Subsequently, HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3] The final and rate-limiting step of the upper mevalonate pathway is the reduction of HMG-CoA to this compound, catalyzed by the enzyme HMG-CoA reductase (HMGCR) .[4] This step is a major point of regulation for the entire pathway and is the target of statin drugs.[1]

The Lower Mevalonate Pathway

This compound is then sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to form mevalonate-5-pyrophosphate.[6] This is followed by a decarboxylation reaction catalyzed by mevalonate-5-pyrophosphate decarboxylase , yielding isopentenyl pyrophosphate (IPP).[6] IPP is the fundamental five-carbon building block for all isoprenoids.[1] An isomerization of IPP to dimethylallyl pyrophosphate (DMAPP) is catalyzed by isopentenyl pyrophosphate isomerase .[6]

From Isoprenoids to Cholesterol

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then converted to farnesyl pyrophosphate (FPP).[7] Two molecules of FPP are then reductively dimerized by squalene synthase to form squalene.[8] Squalene epoxidase then catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).[8] Finally, lanosterol (B1674476) synthase (also known as oxidosqualene cyclase) catalyzes the complex cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol intermediate.[9] A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert lanosterol into cholesterol.

Signaling Pathway Diagram: Mevalonate Pathway to Cholesterol

Regulation of the Mevalonate Pathway

The flux through the mevalonate pathway is tightly regulated to maintain cellular cholesterol homeostasis. This regulation occurs at multiple levels, primarily through the transcriptional control of key enzymes and feedback inhibition.

Transcriptional Regulation by SREBPs

The primary regulators of the mevalonate pathway are the Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-2.[10] SREBPs are transcription factors that, when activated, bind to sterol regulatory elements (SREs) in the promoter regions of genes encoding enzymes of the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and squalene synthase, thereby upregulating their expression.[11]

The activation of SREBP-2 is controlled by intracellular cholesterol levels. When cellular cholesterol is low, the SREBP-2/SCAP (SREBP cleavage-activating protein) complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[10] In the Golgi, SREBP-2 is proteolytically cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the active N-terminal domain, which then translocates to the nucleus to activate gene transcription.[12] When cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to the INSIG (insulin-induced gene) protein, retaining the SREBP-2/SCAP complex in the ER and preventing its activation.[7]

Signaling Pathway Diagram: SREBP-2 Activation

From Cholesterol to Steroid Hormones

Cholesterol is the obligate precursor for the synthesis of all steroid hormones. This process, known as steroidogenesis, occurs primarily in the adrenal glands and gonads and involves a series of enzymatic modifications catalyzed by cytochrome P450 enzymes.

The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein . Once in the inner mitochondrial membrane, the first enzymatic step is the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) .[13] Pregnenolone is the common precursor from which all other steroid hormones are synthesized through the action of various cell-type-specific enzymes.

Signaling Pathway Diagram: Steroidogenesis

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the mevalonate and steroidogenesis pathways.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| Human HMG-CoA Reductase | HMG-CoA | ~4 | - | [14] |

| Human Mevalonate Kinase | DL-Mevalonic Acid | 24 | 37 units/mg | [15][16] |

| ATP | 74 | 37 units/mg | [15][16] | |

| Human Squalene Synthase | trans,trans-Farnesyl diphosphate | 2.3 | - | [17] |

| NADPH | 40 | - | [17] | |

| Human Lanosterol Synthase | (S)-2,3-Oxidosqualene | - | - | [18][19] |

| Human CYP11A1 (P450scc) | Cholesterol | 0.16 mol/mol phospholipid | 56 mol/min/mol P450scc | [20] |

| Ergosterol | 0.18 mol/mol phospholipid | 53 mol/min/mol P450scc | [20] |

Steroid Hormone Production in H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the necessary enzymes for the production of corticosteroids and sex steroids.[2][21] The table below presents example data on the effects of known modulators on steroid hormone production in H295R cells.

| Compound | Hormone | Effect | EC₅₀ (µM) | Source |

| Forskolin (Inducer) | Cortisol | Induction | 4.09 | [2] |

| Corticosterone | Induction | 0.28 | [2] | |

| Prochloraz (Inhibitor) | Cortisol | Inhibition | 0.06 | [2] |

| Corticosterone | Inhibition | 0.09 | [2] | |

| Ketoconazole (Inhibitor) | Cortisol | Inhibition | 0.24 | [2] |

| Corticosterone | Inhibition | 0.40 | [2] |

Experimental Protocols

H295R Steroidogenesis Assay

This protocol is a generalized procedure based on the OECD Test Guideline 456 for assessing the effects of chemicals on steroid hormone production.[5][22]

Materials:

-

H295R cells (ATCC CRL-2128)

-

Complete growth medium (e.g., DMEM/F12 with supplements)

-

24-well or 96-well cell culture plates

-

Test compounds and controls (e.g., Forskolin, Prochloraz)

-

Solvent for test compounds (e.g., DMSO)

Procedure:

-

Cell Seeding: Culture H295R cells according to standard protocols. Seed cells into multi-well plates at a density that will result in approximately 80-90% confluency at the end of the exposure period. Allow cells to attach and acclimate for 24 hours.

-

Chemical Exposure: Prepare serial dilutions of the test compound in serum-free medium. Remove the complete growth medium from the cells and replace it with the medium containing the test compound or controls. Include a solvent control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, collect the cell culture medium for hormone analysis. The medium can be stored at -80°C until analysis.

-

Cell Viability Assay: Assess cell viability using a standard method (e.g., MTT assay) to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Hormone Quantification: Quantify the concentrations of steroid hormones (e.g., testosterone, estradiol, cortisol) in the collected medium using a validated method such as ELISA or LC-MS/MS.

Quantification of Steroid Hormones by LC-MS/MS

This protocol provides a general workflow for the quantification of steroid hormones from biological samples.[1][23][24]

Materials:

-

Biological sample (e.g., cell culture medium, plasma)

-

Internal standards (deuterated analogs of the steroids of interest)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane)

-